

Enzastaurin: A Selective Serine-Threonine Kinase Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Enzastaurin Hydrochloride	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enzastaurin (formerly known as LY317615) is an orally available, synthetic bisindolylmaleimide that acts as a potent and selective inhibitor of the serine-threonine kinase Protein Kinase C beta (PKCβ).[1][2] By competitively binding to the ATP-binding site of PKCβ, enzastaurin disrupts downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][2] This targeted mechanism has positioned enzastaurin as a compound of interest in oncology, with extensive preclinical and clinical evaluation in various malignancies, including glioblastoma and B-cell lymphomas.[3][4] This technical guide provides a comprehensive overview of enzastaurin's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes its core signaling pathways.

Mechanism of Action

Enzastaurin's primary mechanism of action is the selective inhibition of Protein Kinase C beta (PKCβ), a key enzyme implicated in tumor cell proliferation, survival, and angiogenesis.[2][5] Its inhibitory action extends to downstream signaling cascades, most notably the PI3K/AKT pathway. By suppressing this pathway, enzastaurin can induce apoptosis and inhibit tumor growth.[3][6] Preclinical studies have demonstrated that enzastaurin's effects are multifaceted, impacting not only the tumor cells directly but also the tumor microenvironment by inhibiting tumor-induced blood supply.[1][7]



The inhibition of PKC β by enzastaurin leads to a reduction in the phosphorylation of downstream targets, including glycogen synthase kinase 3 beta (GSK3 β) and the ribosomal protein S6.[8][9] The phosphorylation status of GSK3 β , in particular, has been investigated as a potential pharmacodynamic biomarker for enzastaurin activity.[5][10]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity and efficacy of enzastaurin.

Table 1: In Vitro Inhibitory Activity of Enzastaurin

Target	IC50	Selectivity	Cell Lines	IC50 (Cell Growth)
РКСβ	6 nM[8][11]	6- to 20-fold vs. PKCα, PKCγ, PKCε[8][11]	Multiple Myeloma (MM.1S, MM.1R, RPMI 8226, etc.)	0.6-1.6 μM[8][11]
ΡΚCα	39 nM[1]	HCT116 (Colorectal)	Not specified	
РКСу	83 nM[1]	U87MG (Glioblastoma)	Not specified	-
ΡΚCε	110 nM[1]			_

Table 2: Clinical Trial Data for Enzastaurin

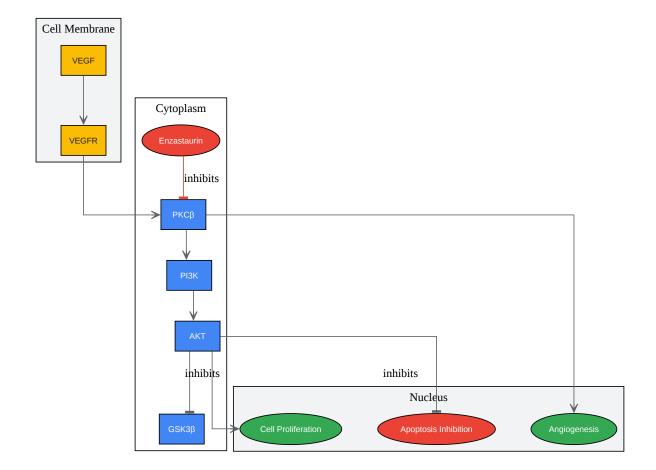


Trial Identifier	Phase	Cancer Type	Treatment Regimen	Key Findings
NCT03776071 (ENGAGE)	3	Newly Diagnosed Glioblastoma (DGM1+)	Enzastaurin + Temozolomide + Radiation	Ongoing; Aiming to determine overall survival. [12][13]
NCT03263026 (ENGINE)	3	High-Risk Diffuse Large B-Cell Lymphoma (DGM1+)	Enzastaurin + R- CHOP	Investigating overall survival in the DGM1- positive population.[14]
PRELUDE	3	Lymphoma	Enzastaurin (maintenance)	Failed to meet primary endpoint in the overall population.[2][14]
UCSF Phase 2	2	Glioblastoma	Enzastaurin + Temozolomide + Radiation	Mild improvement in median overall survival; identified DGM1 as a potential predictive biomarker.[15]

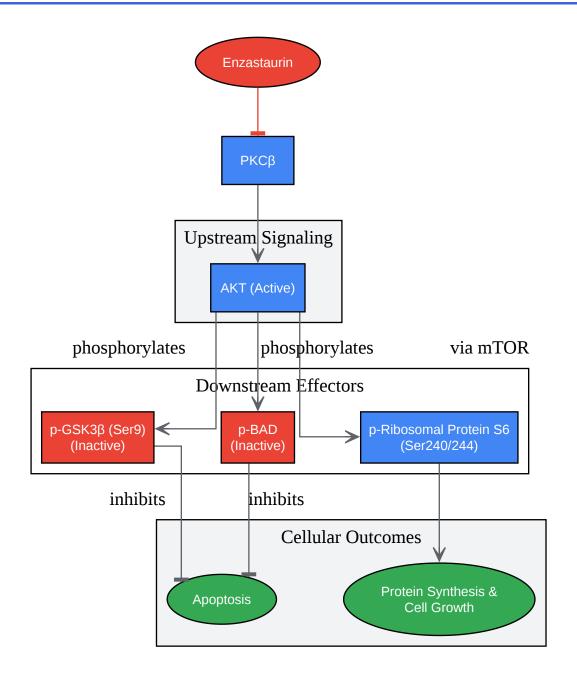
Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by enzastaurin.









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- To cite this document: BenchChem. [Enzastaurin: A Selective Serine-Threonine Kinase Inhibitor for Oncological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200330#enzastaurin-as-a-selective-serine-threonine-kinase-inhibitor]

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